![molecular formula C15H12ClN3O2 B5607569 2-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5607569.png)

2-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

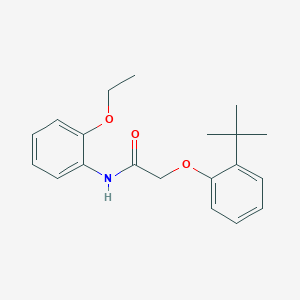

"2-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine" is a compound that falls within the broader category of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They have garnered attention due to their diverse chemical reactions and potential for various applications, though we will not delve into specific applications or drug-related aspects as per the request.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves strategic functionalization of the core structure to introduce various substituents, enhancing the molecule's properties for targeted applications. For example, compounds similar to the one have been synthesized through methods that involve the formation of one-dimensional chains via intermolecular π-π interactions and coordination with metal centers, such as zinc, to form polymeric complexes (Hou et al., 2013).

Mecanismo De Acción

Target of Action

The compound “2-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine” is structurally similar to phenoxy herbicides, which are known to mimic the auxin growth hormone indoleacetic acid (IAA) . Therefore, it’s likely that this compound also targets the auxin receptors in plants. Auxins are plant hormones that regulate various aspects of plant growth and development .

Mode of Action

As an auxin mimic, this compound likely interacts with auxin receptors, triggering a cascade of events that lead to uncontrolled, rapid growth . This rapid growth can be detrimental to the plant, often leading to its death . This mode of action is selective for broad-leaf plants, leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The compound’s interaction with auxin receptors disrupts the normal auxin signaling pathway, leading to uncontrolled cell division and growth . The downstream effects of this disruption can include tissue overgrowth, deformities, and ultimately plant death .

Pharmacokinetics

Similar compounds are known to be rapidly metabolized by human hepatic microsomes . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The primary result of the compound’s action is the death of susceptible plants due to uncontrolled growth . On a molecular level, this involves disruption of normal cell division and growth processes. On a cellular level, it can lead to tissue overgrowth and deformities .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific physical and chemical properties. As a derivative of phenoxy herbicides, it could potentially pose similar hazards. For example, MCPA, a phenoxy herbicide, is classified as slightly toxic by the United States Environmental Protection Agency .

Propiedades

IUPAC Name |

5-[(4-chloro-2-methylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2/c1-10-8-11(16)5-6-13(10)20-9-14-18-15(19-21-14)12-4-2-3-7-17-12/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMRBCAJPCFDFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]butanamide](/img/structure/B5607488.png)

![3-[({[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5607492.png)

![8-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5607500.png)

![[3-amino-5-bromo-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5607512.png)

![1-[(3-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5607518.png)

![4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5607520.png)

![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[4-(methylthio)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5607550.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2,5-dimethylphenyl)acetyl]piperidine](/img/structure/B5607561.png)

![2-fluoro-6-[3-(2-methoxyphenoxy)propyl]benzamide](/img/structure/B5607575.png)

![4-[(cyclopentylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5607587.png)